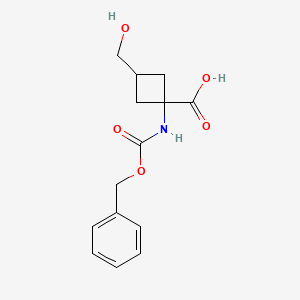![molecular formula C22H16O2S B2582506 (E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one CAS No. 1065507-68-7](/img/structure/B2582506.png)
(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups, including a thiophene ring, a phenyl ring, and a ketone group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . The phenyl group is a functional group that consists of six carbon atoms joined together in a planar cycle, with one hydrogen atom attached to each carbon atom . The ketone group consists of a carbonyl group (C=O) where the carbon atom is bonded to two other carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of conjugated double bonds could result in interesting electronic properties, such as the ability to absorb light at specific wavelengths .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the double bonds could potentially participate in addition reactions, and the ketone group could be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a conjugated system could result in a colored compound. The compound’s solubility would be influenced by the balance of polar (ketone) and nonpolar (phenyl and thiophene) groups .Wissenschaftliche Forschungsanwendungen
Photocatalysis for Hydrogen Evolution
Polymeric photocatalysts play a crucial role in water splitting for hydrogen evolution. Recent research has explored the use of (E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one (abbreviated as BDTT) in this context . By incorporating sulfonyl groups, researchers have fine-tuned its sulfide oxidation properties. The resulting A1–A~2~-type copolymer, PBDTTS-1SO, demonstrated impressive photocatalytic activity under visible-light illumination, with an apparent quantum yield exceeding 18% at 500 nm. This material design strategy holds promise for enhancing photocatalytic efficiency.
Organic Photovoltaic Cells (IOPVs)
In the realm of indoor organic photovoltaic cells (IOPVs), polymers with wide bandgaps and low energetic disorders are essential for achieving high performance. Researchers have explored derivatives based on BDTT, such as PB3, PB4, and PB5, in IOPV applications . These polymers exhibit favorable properties for indoor light harvesting and energy conversion.
Acetylcholinesterase Inhibition
Docking studies have investigated the binding interactions of BDTT derivatives with acetylcholinesterase (AChE), a key enzyme involved in neurotransmission. The (2E)-3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-ones have shown potential as new scaffolds for AChE inhibitors . Understanding their binding modes can guide drug development for neurodegenerative diseases.
Thiophene Synthesis via Metal-Free Cyclization
The metal-free cyclization of 4-en-1-yn-3-yl acetates to form 2,4-disubstituted thiophenes involves intermediate (Z)-2-en-4-yne-1-thiolate derivatives. BDTT-based compounds contribute to this synthetic pathway, enabling the construction of diverse thiophene structures . These compounds find applications in materials science and organic synthesis.
Biological Activity Studies
Researchers have explored the biological properties of BDTT derivatives, including their potential as cannabinoid-1 (CB1) receptor antagonists. Structural analysis and quantitative structure-activity relationship (QSAR) studies have shed light on their interactions with biological targets . Such insights are valuable for drug discovery and medicinal chemistry.
Flavor and Fragrance Chemistry
Certain BDTT derivatives, when modified, contribute to the flavor and fragrance industry. Their unique aromatic profiles make them interesting candidates for creating novel scents and flavors . Researchers continue to explore their potential in this creative domain.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O2S/c23-21(17-7-3-1-4-8-17)15-13-19-11-12-20(25-19)14-16-22(24)18-9-5-2-6-10-18/h1-16H/b15-13+,16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQHSHAWEBVVRY-WXUKJITCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(S2)C=CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(S2)/C=C/C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

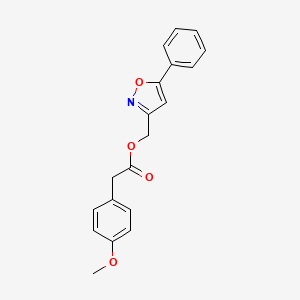
![1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2582424.png)
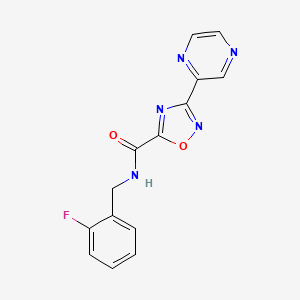
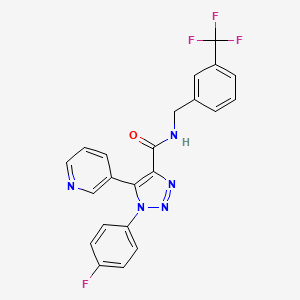
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone](/img/structure/B2582428.png)

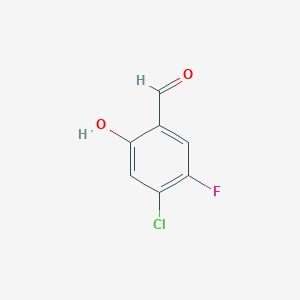
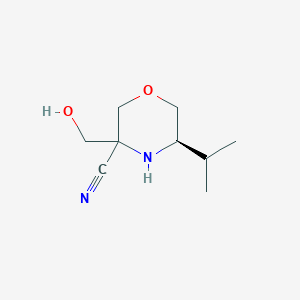
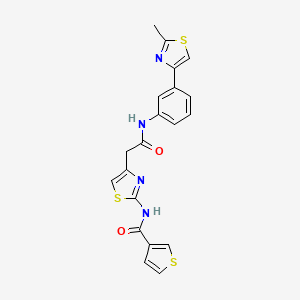

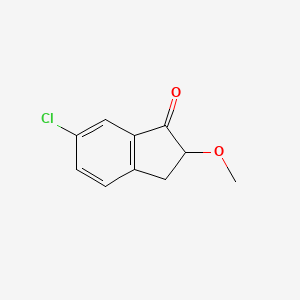
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2582443.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide](/img/structure/B2582444.png)
